molecular formula C8H12FN3 B13504837 4-(4-fluoro-1H-pyrazol-3-yl)piperidine

4-(4-fluoro-1H-pyrazol-3-yl)piperidine

Cat. No.: B13504837
M. Wt: 169.20 g/mol
InChI Key: MANSDOAIPSQDMP-UHFFFAOYSA-N
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Description

4-(4-fluoro-1H-pyrazol-3-yl)piperidine is a heterocyclic compound that features a pyrazole ring substituted with a fluorine atom at the 4-position and a piperidine ring at the 3-position

Preparation Methods

The synthesis of 4-(4-fluoro-1H-pyrazol-3-yl)piperidine can be achieved through several synthetic routes. One common method involves the fluorination of pyrazole derivatives using electrophilic fluorinating agents such as SelectfluorTM in acetonitrile . The reaction is typically carried out under microwave irradiation at 90°C for 15 minutes . Industrial production methods may involve similar fluorination processes, but scaled up to accommodate larger quantities.

Chemical Reactions Analysis

4-(4-fluoro-1H-pyrazol-3-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(4-fluoro-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(4-fluoro-1H-pyrazol-3-yl)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H12FN3

Molecular Weight

169.20 g/mol

IUPAC Name

4-(4-fluoro-1H-pyrazol-5-yl)piperidine

InChI

InChI=1S/C8H12FN3/c9-7-5-11-12-8(7)6-1-3-10-4-2-6/h5-6,10H,1-4H2,(H,11,12)

InChI Key

MANSDOAIPSQDMP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C=NN2)F

Origin of Product

United States

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